1H-Imidazole-1-carboxamide, N-(1-methyl-2-oxo-2-phenylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole-1-carboxamide, N-(1-methyl-2-oxo-2-phenylethyl)- is a compound belonging to the imidazole family, which is a class of heterocyclic compounds containing nitrogen atoms. Imidazoles are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This particular compound is characterized by its unique structure, which includes an imidazole ring and a carboxamide group attached to a phenylethyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole-1-carboxamide, N-(1-methyl-2-oxo-2-phenylethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are typically mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole-1-carboxamide, N-(1-methyl-2-oxo-2-phenylethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazole derivatives, which can have different functional groups attached to the imidazole ring .
Scientific Research Applications
1H-Imidazole-1-carboxamide, N-(1-methyl-2-oxo-2-phenylethyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-carboxamide, N-(1-methyl-2-oxo-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The carboxamide group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity . These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Uniqueness
1H-Imidazole-1-carboxamide, N-(1-methyl-2-oxo-2-phenylethyl)- is unique due to its specific structure, which includes a phenylethyl moiety attached to the imidazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
61416-39-5 |
---|---|
Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-(1-oxo-1-phenylpropan-2-yl)imidazole-1-carboxamide |
InChI |
InChI=1S/C13H13N3O2/c1-10(12(17)11-5-3-2-4-6-11)15-13(18)16-8-7-14-9-16/h2-10H,1H3,(H,15,18) |
InChI Key |
RHQDDSXNQVXFLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)NC(=O)N2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.